GNE-490

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

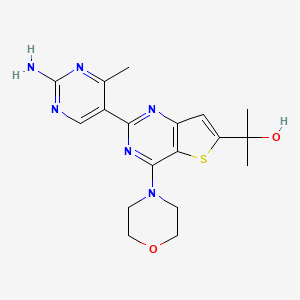

2-[2-(2-amino-4-methylpyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S/c1-10-11(9-20-17(19)21-10)15-22-12-8-13(18(2,3)25)27-14(12)16(23-15)24-4-6-26-7-5-24/h8-9,25H,4-7H2,1-3H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWTVVNNVHWDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)C(C)(C)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-490: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core mechanism of action of GNE-490, a potent and selective pan-Phosphoinositide 3-kinase (PI3K) inhibitor. The information is compiled for professionals in the fields of oncology, cell biology, and pharmacology, detailing its molecular interactions, inhibitory profile, and the experimental frameworks used for its characterization.

Core Mechanism of Action

This compound is a (thienopyrimidin-2-yl)aminopyrimidine derivative that functions as a potent, orally available, and selective inhibitor of Class I PI3K enzymes.[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of PI3K isoforms, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the activation of downstream signaling cascades, most notably the Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.

The inhibition of this pathway by this compound leads to the suppression of tumor cell growth and has demonstrated efficacy in preclinical cancer models, such as the MCF7.1 breast cancer xenograft model.[2][3]

Visualized Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the point of inhibition by this compound.

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition point.

Quantitative Data: Inhibitory Profile

This compound exhibits potent inhibition against all four Class I PI3K isoforms with nanomolar efficacy. Notably, it demonstrates over 200-fold selectivity for PI3K enzymes over the related kinase, mTOR (mammalian target of rapamycin).[1][2][4] This selectivity is a key characteristic, allowing for targeted investigation of PI3K-dependent signaling.

| Target | IC50 (nM) | Reference(s) |

| PI3Kα | 3.5 | [1][2][4] |

| PI3Kβ | 25 | [1][2][4] |

| PI3Kδ | 5.2 | [2][4] |

| PI3Kγ | 15 | [1][2][4] |

| mTOR | 750 (or 740) | [1][2][4] |

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, this section outlines generalized, standard methodologies for the types of key experiments used to characterize this inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of this compound against PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

This compound stock solution (in DMSO)

-

Kinase buffer

-

PIP2 substrate

-

ATP (radiolabeled or with a detection-compatible modification)

-

Detection reagent (e.g., for luminescence or fluorescence)

-

Microplate reader

Methodology:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute further into the kinase assay buffer to achieve the desired final concentrations.

-

Reaction Setup: In a multi-well plate, combine the recombinant PI3K enzyme, kinase buffer, and the diluted this compound or vehicle control (DMSO).

-

Initiation: Start the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

-

Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

-

Termination & Detection: Stop the reaction and measure the amount of phosphorylated product (PIP3). The method of detection will depend on the assay format (e.g., luminescence signal from remaining ATP, or fluorescence from a labeled antibody).

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

References

GNE-490: A Technical Guide to its Cellular Effects and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-490 is a potent and selective pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound has demonstrated significant efficacy in preclinical models by effectively suppressing this pathway. This technical guide provides an in-depth overview of the cellular effects of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Data Presentation

In Vitro Potency and Selectivity

This compound exhibits potent inhibitory activity against all Class I PI3K isoforms and displays significant selectivity over the structurally related kinase, mTOR.[1][2]

| Target | IC50 (nM) |

| PI3Kα | 3.5[1][2] |

| PI3Kβ | 25[1][2] |

| PI3Kδ | 5.2[1][2] |

| PI3Kγ | 15[1][2] |

| mTOR | 750[1] |

Table 1: In vitro inhibitory concentrations (IC50) of this compound against Class I PI3K isoforms and mTOR.

Signaling Pathway

This compound exerts its cellular effects by inhibiting the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of cell growth, proliferation, and survival. By inhibiting PI3K, this compound prevents the production of PIP3, leading to the suppression of the entire downstream signaling cascade.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the cellular effects of this compound. These are generalized methods based on standard laboratory practices.

PI3K Enzyme Activity Assay

This assay quantifies the in vitro potency of this compound against purified PI3K isoforms.

Methodology:

-

Reagents and Materials: Purified recombinant PI3K isoforms (α, β, δ, γ), phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, ATP, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the PI3K enzyme, kinase buffer, and the this compound dilution. c. Initiate the kinase reaction by adding a mixture of PIP2 and ATP. d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminometer.

-

Data Analysis: Calculate the percentage of enzyme inhibition at each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Phospho-Akt (p-Akt) ELISA

This assay measures the ability of this compound to inhibit PI3K signaling in a cellular context by quantifying the levels of phosphorylated Akt.

Methodology:

-

Cell Culture and Treatment: a. Seed cancer cells (e.g., MCF7.1) in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). c. Stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for a short period (e.g., 15 minutes).

-

Cell Lysis and ELISA: a. Lyse the cells and determine the total protein concentration. b. Use a commercial p-Akt (e.g., Ser473) sandwich ELISA kit. c. Add cell lysates to the antibody-coated plate and incubate. d. Wash the plate and add a detection antibody. e. Add a substrate and measure the absorbance or fluorescence.

-

Data Analysis: Normalize the p-Akt signal to the total protein concentration and determine the IC50 value for the inhibition of p-Akt.

In Vivo Xenograft Model

This study evaluates the anti-tumor efficacy of this compound in a mouse model. This compound has shown a potent suppression efficacy profile against the MCF7.1 breast cancer xenograft model.[1]

Methodology:

-

Tumor Implantation: a. Implant human cancer cells (e.g., MCF7.1) subcutaneously into immunocompromised mice.[3] b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[4]

-

Drug Administration and Monitoring: a. Randomize the mice into vehicle control and this compound treatment groups. b. Administer this compound orally at a specified dose and schedule. c. Measure tumor volume and body weight regularly.

-

Pharmacodynamic Analysis: a. At the end of the study, collect tumor tissue at various time points after the final dose. b. Analyze the tumor lysates for levels of p-Akt and other pathway biomarkers by Western blot or ELISA to confirm target engagement.

-

Efficacy Evaluation: a. Compare the tumor growth inhibition in the this compound-treated group to the vehicle control group.

Conclusion

This compound is a highly potent and selective pan-PI3K inhibitor that effectively downregulates the PI3K/Akt/mTOR signaling pathway. Its robust anti-proliferative and anti-tumor activities in preclinical models highlight its potential as a therapeutic agent for cancers with a dysregulated PI3K pathway. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other PI3K inhibitors.

References

GNE-490: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-490 is a potent and selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] As a member of the (thienopyrimidin-2-yl)aminopyrimidine chemical class, it demonstrates significant promise in the preclinical setting, particularly in cancers with a deregulated PI3K pathway.[2] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

This compound exerts its primary effect by inhibiting the catalytic activity of the Class I PI3K isoforms (α, β, δ, and γ). The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated through various mechanisms such as mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.

By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the cell membrane leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The subsequent deactivation of Akt leads to the modulation of numerous downstream targets, culminating in anti-proliferative and pro-apoptotic effects.

Quantitative Data

Biochemical Potency

This compound is a potent inhibitor of all four Class I PI3K isoforms, with a significantly lower affinity for the mammalian target of rapamycin (mTOR).[1][2]

| Target | IC50 (nM) |

| PI3Kα | 3.5[1][2] |

| PI3Kβ | 25[1][2] |

| PI3Kδ | 5.2[1][2] |

| PI3Kγ | 15[1][2] |

| mTOR | 750[1][2] |

Table 1: In vitro biochemical inhibitory potency of this compound against Class I PI3K isoforms and mTOR.

Cellular Activity

The inhibitory effect of this compound on the PI3K pathway has been demonstrated in cellular assays, leading to the suppression of cancer cell growth.

| Cell Line | Cancer Type | Key Mutation | IC50 (µM) |

| MCF7.1 | Breast Cancer | PIK3CA | Data not available |

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in a preclinical xenograft model of breast cancer.[2]

| Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |

| MCF7.1 Xenograft | Breast Cancer | This compound | Potent suppression reported, specific percentage not detailed in public sources.[2] |

Table 3: In vivo efficacy of this compound in a breast cancer xenograft model.

Signaling Pathway Diagrams

Caption: this compound inhibits PI3K, blocking the downstream Akt/mTOR signaling pathway.

Experimental Protocols

PI3K Enzyme Activity Assay (Adapta™ Universal Kinase Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)

-

PIP2 substrate

-

ATP

-

This compound

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the PI3K enzyme, the lipid substrate PIP2, and the test compound (this compound) or DMSO vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA, an EU-labeled anti-ADP antibody, and an Alexa Fluor® 647-labeled ADP tracer.

-

Incubate for 15 minutes at room temperature to allow for the development of the detection signal.

-

Read the plate on a TR-FRET enabled plate reader. The signal is inversely proportional to the amount of ADP produced.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Western Blot for Phospho-Akt (Ser473)

This protocol details the detection of phosphorylated Akt, a key downstream marker of PI3K activity, in cancer cells treated with this compound.

Materials:

-

MCF7.1 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture MCF7.1 cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 2 hours).

-

Lyse the cells on ice and collect the lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total Akt antibody to confirm equal protein loading.

MCF7.1 Xenograft Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.

Materials:

-

Female athymic nude mice

-

MCF7.1 cells

-

Matrigel

-

Estrogen pellets (as MCF7.1 cells are estrogen-dependent)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

One week prior to cell implantation, surgically implant a slow-release estrogen pellet subcutaneously into each mouse.

-

On the day of implantation, harvest MCF7.1 cells and resuspend them in a 1:1 mixture of media and Matrigel.

-

Inject the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally, once or twice daily, for the duration of the study.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

Logical Workflow Diagram

Caption: A typical workflow for the preclinical and clinical development of a PI3K inhibitor like this compound.

Conclusion

This compound is a potent pan-PI3K inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway. Its high selectivity over mTOR and demonstrated in vivo efficacy in a PI3K-mutant breast cancer model underscore its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PI3K inhibitors and related signaling pathways. Further investigation into the clinical development of this compound is warranted to fully elucidate its therapeutic potential.

References

GNE-490: A Technical Overview of its Role in Apoptosis and Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract: GNE-490 is a potent, orally available pan-Phosphoinositide 3-kinase (PI3K) inhibitor with demonstrated efficacy in preclinical cancer models.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-tumor effects, specifically focusing on its roles in inducing apoptosis and mediating cell cycle arrest. By targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cellular growth and survival that is frequently dysregulated in cancer, this compound disrupts key cellular processes, leading to programmed cell death and inhibition of proliferation.[2][3] This document details the signaling cascades involved, summarizes key quantitative data, provides protocols for relevant experimental assays, and visualizes complex pathways and workflows to support further research and development.

Introduction: The PI3K/Akt/mTOR Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a fundamental intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[3] In normal physiology, the pathway is tightly regulated. However, in a vast number of human cancers, components of this pathway are constitutively activated through genetic mutations (e.g., PIK3CA mutations, PTEN loss), rendering it an attractive target for therapeutic intervention.[2] Activation of this pathway promotes cell survival by inhibiting apoptotic machinery and drives cell cycle progression, contributing directly to tumor growth and resistance to therapy.[4]

This compound: Mechanism of Action

This compound is a (thienopyrimidin-2-yl)aminopyrimidine compound that functions as a potent pan-PI3K inhibitor, targeting the four class I PI3K isoforms (α, β, δ, γ).[1] Its primary mechanism involves blocking the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. While this compound is a potent pan-PI3K inhibitor, it displays over 200-fold selectivity for PI3K isoforms compared to mTOR.[1][5]

Quantitative Data: Inhibitory Profile of this compound

The potency of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized below.

| Target Kinase | IC50 (nM) |

| PI3Kα | 3.5 |

| PI3Kβ | 25 |

| PI3Kδ | 5.2 |

| PI3Kγ | 15 |

| mTOR | 750 |

| Data sourced from MedchemExpress and TargetMol.[1][5] |

This compound and the Induction of Apoptosis

The PI3K/Akt pathway is a central node for cell survival signaling. Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and the Forkhead box O (FOXO) family of transcription factors. By inhibiting PI3K, this compound prevents Akt activation, which in turn relieves the inhibition on these pro-apoptotic factors. This disruption of survival signals tips the cellular balance towards programmed cell death.[2][6] The inhibition of the pathway ultimately leads to the activation of the caspase cascade, the central executioners of apoptosis.[6]

Caption: this compound inhibits PI3K, leading to apoptosis.

This compound and Cell Cycle Arrest

Progression through the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[4] The PI3K/Akt/mTOR pathway promotes cell cycle progression, particularly the transition from G1 to S phase, by upregulating the expression of key proteins like Cyclin D1.[4][7] Inhibition of this pathway by this compound is expected to decrease Cyclin D1 levels. This leads to the de-repression of CDK inhibitors (CKIs) such as p21 and p27, which bind to and inactivate CDK/cyclin complexes.[4] The result is a halt in cell cycle progression, typically at the G0/G1 checkpoint, preventing cellular proliferation.[7]

Caption: this compound inhibits the PI3K pathway to induce G1 cell cycle arrest.

Key Experimental Methodologies

Western Blotting for Protein Expression Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within the PI3K/Akt pathway (e.g., p-Akt, Akt, Cyclin D1) and apoptosis markers (e.g., cleaved Caspase-3) following treatment with this compound.[8][9]

Protocol:

-

Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[10] Determine protein concentration using a BCA assay.[11]

-

Sample Loading: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples and a molecular weight marker onto an SDS-PAGE gel.[12]

-

Gel Electrophoresis: Separate proteins by size by running the gel at 100-150V for 1-2 hours.[12]

-

Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.[11]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

Caption: Standard workflow for Western Blot analysis.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with DNA staining agents like Propidium Iodide (PI) allows for the quantitative analysis of cell distribution across different phases of the cell cycle (G0/G1, S, G2/M), revealing drug-induced arrest.[7]

Protocol:

-

Cell Preparation: Harvest ~1x10^6 treated and untreated cells.

-

Fixation: Wash cells with ice-cold PBS, then fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Incubate in the dark for 30 minutes. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis using flow cytometry.

Flow Cytometry for Apoptosis Detection

This method uses dual staining with Annexin V and a viability dye like PI to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.[15]

Protocol:

-

Cell Preparation: Harvest ~5x10^5 treated and untreated cells.

-

Washing: Wash cells twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the samples immediately on a flow cytometer.

-

Data Analysis: Gate the cell populations:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Conclusion

This compound is a potent pan-PI3K inhibitor that effectively targets the aberrant PI3K/Akt/mTOR signaling pathway common in many cancers. Its mechanism of action directly counteracts two key hallmarks of cancer: resisting cell death and sustaining proliferative signaling. By preventing the activation of Akt, this compound promotes apoptosis through the disinhibition of pro-apoptotic factors and induces cell cycle arrest, primarily at the G1/S transition, by modulating the expression of critical cell cycle regulators. The experimental frameworks provided herein offer robust methods for further elucidating and confirming the cellular impacts of this compound and similar targeted therapies in preclinical and translational research settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | PI3K | TargetMol [targetmol.com]

- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. google.com [google.com]

- 11. origene.com [origene.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative analysis of apoptotic cell death using proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-490: A Comprehensive Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GNE-490, a potent pan-PI3K inhibitor. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Biochemical Selectivity Profile

This compound is a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) with significant selectivity over the mechanistic target of rapamycin (mTOR). The inhibitory activity of this compound against PI3K isoforms and mTOR has been determined through biochemical assays.

Table 1: this compound Biochemical IC50 Values against Class I PI3Ks and mTOR

| Target | IC50 (nM) |

| PI3Kα | 3.5[1][2][3][4][5][6] |

| PI3Kβ | 25[1][2][3][4][5][6] |

| PI3Kδ | 5.2[1][2][3][4][5][6] |

| PI3Kγ | 15[1][2][3][4][5][6] |

| mTOR | 750[1][3][5] |

The data demonstrates that this compound is a pan-PI3K inhibitor, with the highest potency against PI3Kα. Notably, this compound exhibits over 200-fold selectivity for the PI3K isoforms over mTOR, making it a valuable tool for dissecting the distinct roles of these signaling proteins.[1][2][3][4][5]

Experimental Protocols

PI3K and mTOR Kinase Assays

The inhibitory activity of this compound against PI3K and mTOR is typically determined using in vitro kinase assays. While the specific protocols for this compound are detailed in its primary publication, a general methodology for such assays is as follows:

Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, and the IC50 value is calculated as the concentration of inhibitor required to reduce the kinase activity by 50%.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) and mTOR kinase are used. The lipid substrate, phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a suitable buffer. For mTOR, a protein substrate such as PHAS-1/4E-BP1 is used.

-

Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer. For PI3K assays, this typically includes MgCl2 and DTT.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.

-

Incubation: The reaction is incubated at room temperature for a specified period, typically 15-60 minutes, to allow for phosphorylation.

-

Detection: The amount of phosphorylated product is quantified. For PI3K assays, this is often done by detecting the production of ADP using a coupled-enzyme system that generates a fluorescent or luminescent signal, or by using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the lipid substrate. For mTOR, the phosphorylation of the protein substrate can be detected using a specific antibody in an ELISA or Western blot format.

-

Data Analysis: The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Assays for PI3K Pathway Inhibition

Cellular assays are crucial to confirm that the biochemical activity of an inhibitor translates to the inhibition of the signaling pathway within a cellular context. A common method is to measure the phosphorylation of downstream effectors of the PI3K pathway, such as Akt.

Principle: Activation of the PI3K pathway leads to the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308). A potent PI3K inhibitor will block this phosphorylation in a dose-dependent manner.

General Protocol (Western Blotting):

-

Cell Culture and Treatment: A suitable cancer cell line with an active PI3K pathway (e.g., MCF7.1) is cultured. The cells are treated with various concentrations of this compound for a specific duration.

-

Cell Lysis: The cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities for p-Akt are normalized to the total Akt levels to determine the extent of pathway inhibition.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound has been demonstrated in a breast cancer xenograft model.

Principle: This study assesses the ability of this compound to inhibit tumor growth in a living organism.

General Protocol:

-

Cell Line: MCF7.1 human breast cancer cells are used.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: MCF7.1 cells are implanted subcutaneously into the flank of the mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specific treatment duration.

-

Analysis: The tumor growth in the this compound-treated group is compared to the control group to determine the efficacy of the compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a typical experimental workflow for evaluating a PI3K inhibitor.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for the preclinical evaluation of a PI3K inhibitor like this compound.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound |CAS:1033739-92-2 Probechem Biochemicals [probechem.com]

- 5. This compound | PI3K | TargetMol [targetmol.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

GNE-490: A Technical Guide to In Vitro Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-490 is a potent, orally available pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] As a member of the (thienopyrimidin-2-yl)aminopyrimidine chemical class, this compound demonstrates significant potential in oncology research by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. This document provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, effects on cellular signaling, and methodologies for its preclinical evaluation.

Core Data Presentation

The inhibitory activity of this compound against Class I PI3K isoforms and the mammalian target of rapamycin (mTOR) has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, showcasing the compound's potency and selectivity.

| Target | IC50 (nM) |

| PI3Kα | 3.5 |

| PI3Kβ | 25 |

| PI3Kδ | 5.2 |

| PI3Kγ | 15 |

| mTOR | 750 |

Data sourced from multiple suppliers and publications.[1][2][3][5] this compound exhibits over 200-fold selectivity for the PI3K isoforms over mTOR.[1][5]

Signaling Pathway

This compound exerts its effects by inhibiting the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell proliferation, growth, survival, and metabolism. The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and the point of inhibition by this compound.

Caption: The PI3K/Akt/mTOR signaling pathway with this compound inhibition.

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below. These protocols are representative of standard assays used to evaluate pan-PI3K inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.

Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Dilute purified recombinant PI3K isoforms (α, β, δ, γ) and mTOR in the appropriate kinase assay buffer.

-

Prepare a solution of ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).

-

-

Assay Procedure:

-

Add the this compound dilutions to the wells of a 384-well plate.

-

Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP/PIP2 mixture.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Terminate the reaction by adding a stop solution containing EDTA.

-

-

Detection and Analysis:

-

Quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Read the luminescence signal using a microplate reader.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Cell-Based PI3K Pathway Inhibition Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the PI3K signaling pathway within a cellular context by measuring the phosphorylation status of downstream effectors.

Workflow:

Caption: Workflow for a Western blot-based pathway inhibition assay.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MCF7, which has a PIK3CA mutation) in appropriate media.

-

Seed the cells in multi-well plates and allow them to attach.

-

Serum-starve the cells for several hours to reduce basal PI3K pathway activity.

-

Treat the cells with a range of this compound concentrations for a specified time (e.g., 2 hours).

-

Stimulate the PI3K pathway with a growth factor like insulin-like growth factor 1 (IGF-1) for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction and Quantification:

-

Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, and other downstream targets like phosphorylated S6 ribosomal protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

-

Conclusion

This compound is a potent pan-PI3K inhibitor with a well-defined in vitro profile. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in various cancer models. The methodologies described can be adapted to specific research needs to explore the compound's mechanism of action and efficacy in greater detail.

References

Methodological & Application

Application Notes and Protocols for GNE-490 in a Xenograft Mouse Model

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GNE-490 is a potent and selective, orally bioavailable pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) with demonstrated efficacy in preclinical cancer models. As a (thienopyrimidin-2-yl)aminopyrimidine derivative, this compound exhibits significant selectivity for PI3K isoforms over the mammalian target of rapamycin (mTOR).[1] These application notes provide a detailed protocol for the use of this compound in a xenograft mouse model, specifically focusing on a breast cancer model, to evaluate its in vivo anti-tumor activity.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the p110 catalytic subunit of PI3K, targeting all four Class I isoforms (α, β, δ, and γ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers. By inhibiting PI3K, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to the downstream inhibition of Akt phosphorylation and the subsequent suppression of tumor cell growth and survival.

PI3K Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the PI3K enzyme, blocking the downstream Akt/mTOR signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against PI3K isoforms and its selectivity over mTOR.

| Target | IC50 (nM) |

| PI3Kα | 3.5[1][2] |

| PI3Kβ | 25[1][2] |

| PI3Kδ | 5.2[1][2] |

| PI3Kγ | 15[1][2] |

| mTOR | 750[1][2] |

Experimental Protocols

Breast Cancer Xenograft Model (MCF7.1)

This protocol describes the establishment of a subcutaneous xenograft model using the MCF7.1 human breast cancer cell line and subsequent treatment with this compound.

Materials:

-

This compound

-

MCF7.1 human breast cancer cell line

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel® Basement Membrane Matrix

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Vehicle for this compound (e.g., 0.5% methylcellulose in water)

-

Calipers

-

Syringes and needles (27-30 gauge)

Experimental Workflow:

Caption: Workflow for the in vivo evaluation of this compound in a xenograft mouse model.

Detailed Methodology:

-

Cell Culture:

-

Culture MCF7.1 cells in appropriate media until they reach 80-90% confluency.

-

Passage cells regularly to maintain them in the exponential growth phase.

-

-

Cell Preparation for Implantation:

-

On the day of implantation, harvest cells by trypsinization.

-

Wash the cells with sterile PBS and perform a cell count.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^8 cells/mL.

-

Keep the cell suspension on ice until implantation.

-

-

Tumor Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Inject 100 µL of the cell suspension (containing 1 x 10^7 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length (l) and width (w) of the tumors with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (w^2 x l) / 2.

-

Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

This compound Formulation and Administration:

-

Prepare a suspension of this compound in the vehicle (e.g., 0.5% methylcellulose in water) at the desired concentration. A typical dose for a pan-PI3K inhibitor is in the range of 50-100 mg/kg.

-

Administer this compound or vehicle to the respective groups via oral gavage once daily. The volume of administration should be approximately 10 µL/g of body weight.

-

-

Efficacy Evaluation:

-

Continue to measure tumor volume and body weight twice weekly for the duration of the study (e.g., 21-28 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

-

-

Data Analysis:

-

Calculate the mean tumor volume for each group at each measurement time point.

-

Determine the percent tumor growth inhibition (% TGI) using the following formula: % TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

-

Expected Results

Treatment with this compound is expected to result in a dose-dependent inhibition of tumor growth in the MCF7.1 xenograft model. A significant reduction in tumor volume and weight should be observed in the this compound-treated group compared to the vehicle-treated control group.

Troubleshooting

-

No tumor growth: Ensure the viability of the injected cells and the proper mixing with Matrigel®. Check the health status of the mice.

-

High variability in tumor size: Increase the number of mice per group to improve statistical power. Ensure consistent injection technique.

-

Toxicity (e.g., weight loss): If significant weight loss is observed in the treated group, consider reducing the dose of this compound.

Conclusion

This protocol provides a comprehensive guide for evaluating the in vivo efficacy of the pan-PI3K inhibitor this compound in a breast cancer xenograft model. Adherence to these guidelines will enable researchers to obtain robust and reproducible data on the anti-tumor activity of this compound.

References

Application Notes and Protocols for Western Blot Analysis Following GNE-490 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for performing Western blot analysis to investigate the cellular effects of GNE-490, a potent pan-PI3K inhibitor. This compound exhibits significant inhibitory activity against all Class I PI3K isoforms (α, β, δ, and γ), making it a valuable tool for studying the PI3K/Akt signaling pathway.[1] These application notes include a comprehensive experimental protocol, guidelines for data presentation and analysis, and visual representations of the relevant signaling pathway and experimental workflow.

Introduction to this compound

This compound is a small molecule inhibitor that potently targets all four isoforms of Class I phosphoinositide 3-kinase (PI3K).[1] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[2] this compound offers a high degree of selectivity for PI3K over the mechanistic target of rapamycin (mTOR), allowing for a more focused investigation of PI3K-dependent signaling events.[1]

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50) against the different PI3K isoforms. The following table summarizes the reported IC50 values for this compound.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 3.5 |

| PI3Kβ | 25 |

| PI3Kδ | 5.2 |

| PI3Kγ | 15 |

| mTOR | 750 |

Table 1: In vitro inhibitory activity of this compound against PI3K isoforms and mTOR. Data compiled from publicly available sources.[1]

To assess the on-target effect of this compound in a cellular context, a dose-response experiment followed by Western blot analysis is recommended. The table below provides a template for presenting quantitative data from such an experiment, showing the expected decrease in the phosphorylation of key downstream targets.

| This compound Conc. (nM) | p-Akt (Ser473) / Total Akt (Relative Intensity) | p-S6K (Thr389) / Total S6K (Relative Intensity) |

| 0 (Vehicle) | 1.00 | 1.00 |

| 1 | Expected Decrease | Expected Decrease |

| 10 | Expected Decrease | Expected Decrease |

| 100 | Expected Decrease | Expected Decrease |

| 1000 | Expected Decrease | Expected Decrease |

Table 2: Template for presenting quantitative Western blot data showing the dose-dependent effect of this compound on the phosphorylation of Akt and S6K. Relative intensity is normalized to the vehicle-treated control.

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway.

Cell Culture and this compound Treatment

-

Cell Line Selection: Choose a cell line relevant to your research question. The MCF7 breast cancer cell line is a commonly used model for studying PI3K pathway inhibitors.[1] Other cell lines such as T-ALL cell lines (e.g., Loucy, ALL-SIL) have also been used to study the effects of pan-PI3K inhibitors.[3]

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for your dose-response experiment (e.g., 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO).

-

Treatment: Once cells have reached the desired confluency, replace the medium with the this compound-containing medium or the vehicle control.

-

Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 2, 6, 24 hours) can be performed to determine the optimal treatment duration. For an initial experiment, a 6-hour incubation is a reasonable starting point.[3]

Western Blot Protocol

-

Cell Lysis:

-

After treatment, place the 6-well plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-p70 S6 Kinase (Thr389)

-

Total p70 S6 Kinase

-

Phospho-S6 Ribosomal Protein (Ser235/236)

-

Total S6 Ribosomal Protein

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Mandatory Visualizations

This compound Signaling Pathway

Caption: this compound inhibits PI3K, blocking the Akt/mTOR pathway and impacting p53 signaling.

Western Blot Experimental Workflow

Caption: Workflow for Western blot analysis after this compound treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with GNE-490

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-490 is a potent and selective pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), demonstrating significant selectivity over the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. As a pan-PI3K inhibitor, this compound targets all four Class I PI3K isoforms (α, β, δ, and γ), making it a valuable tool for investigating the role of this pathway in cancer biology and a potential therapeutic agent.[1][2]

These application notes provide a comprehensive guide for researchers utilizing this compound in cell viability assays. The included protocols and data presentation formats are designed to ensure robust and reproducible results for the evaluation of this compound's cytotoxic and cytostatic effects on cancer cell lines.

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of PI3K, which in turn blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the activation of downstream effectors such as AKT and mTOR, ultimately leading to the inhibition of cell growth, proliferation, and survival.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables are templates for summarizing the quantitative data from cell viability assays with this compound. Due to the limited availability of specific dose-response data for this compound in the public domain, the values presented below are illustrative and based on typical results for potent pan-PI3K inhibitors. Researchers should replace this with their own experimental data.

Table 1: IC50 Values of this compound against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 3.5[1][2] |

| PI3Kβ | 25[1][2] |

| PI3Kδ | 5.2[1][2] |

| PI3Kγ | 15[1][2] |

| mTOR | 750[1][2] |

Table 2: Effect of this compound on the Viability of Various Cancer Cell Lines (Illustrative Data)

| Cell Line | Tissue of Origin | This compound Concentration (µM) | Incubation Time (h) | Percent Cell Viability (%) |

| MCF-7 | Breast Adenocarcinoma | 0 (Control) | 72 | 100 |

| 0.01 | 72 | 85 | ||

| 0.1 | 72 | 60 | ||

| 1 | 72 | 35 | ||

| 10 | 72 | 15 | ||

| PC-3 | Prostate Adenocarcinoma | 0 (Control) | 72 | 100 |

| 0.01 | 72 | 90 | ||

| 0.1 | 72 | 70 | ||

| 1 | 72 | 45 | ||

| 10 | 72 | 20 | ||

| U-87 MG | Glioblastoma | 0 (Control) | 72 | 100 |

| 0.01 | 72 | 88 | ||

| 0.1 | 72 | 65 | ||

| 1 | 72 | 40 | ||

| 10 | 72 | 18 |

Table 3: IC50 Values of this compound in Cancer Cell Lines (Illustrative Data)

| Cell Line | Tissue of Origin | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 0.25 |

| PC-3 | Prostate Adenocarcinoma | 0.50 |

| U-87 MG | Glioblastoma | 0.40 |

Experimental Protocols

Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for the use of this compound to determine its effect on the viability of adherent cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell lines (e.g., MCF-7, PC-3)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates suitable for luminescence readings

-

Multichannel pipette

-

Plate shaker

-

Luminometer

Workflow:

Caption: Experimental workflow for the this compound cell viability assay.

Procedure:

-

Cell Seeding: a. Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. d. Incubate the plate for 24 hours to allow cells to attach.

-

Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. b. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only) for background subtraction. c. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control medium to the respective wells. d. Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

CellTiter-Glo® Assay: a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on a plate shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.

-

Data Analysis: a. Subtract the average luminescence of the no-cell control wells from all other wells. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the PI3K signaling pathway in cancer. The provided protocols and data presentation guidelines offer a standardized approach to assessing the impact of this compound on cell viability. Adherence to these detailed methods will facilitate the generation of high-quality, reproducible data, contributing to a better understanding of the therapeutic potential of pan-PI3K inhibition.

References

- 1. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-490 Administration in Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-490 is a potent and selective, orally available pan-PI3K (Phosphoinositide 3-kinase) inhibitor. It demonstrates significant efficacy in preclinical cancer models, particularly those with a deregulated PI3K pathway. These application notes provide detailed protocols for the administration of this compound in rodent xenograft studies, based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic studies.

Mechanism of Action: The PI3K/AKT/mTOR Pathway

This compound exerts its anti-tumor effects by inhibiting the PI3K signaling pathway, a critical cascade that regulates cell proliferation, survival, and growth. In many cancers, this pathway is constitutively activated through mutations in genes such as PIK3CA. This compound acts as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, and γ), thereby blocking the downstream signaling to AKT and mTOR. This inhibition ultimately leads to decreased cancer cell proliferation and survival.[1][2][3][4]

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency, pharmacokinetic parameters, and in vivo efficacy of this compound in preclinical models.

Table 1: In Vitro Potency of this compound

| Target | IC₅₀ (nM) |

| PI3Kα | 3.5 |

| PI3Kβ | 25 |

| PI3Kδ | 5.2 |

| PI3Kγ | 15 |

| mTOR | 750 |

Data sourced from MedchemExpress and TargetMol.[4]

Table 2: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | 50 | 2200 | 2 | 11000 | 44 |

| Rat | 10 | 1100 | 4 | 11000 | 79 |

Data extracted from Sutherlin et al., J Med Chem, 2010.[2]

Table 3: In Vivo Efficacy of this compound in a MCF7.1 Breast Cancer Xenograft Model

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) |

| This compound | 50 mg/kg, oral, once daily | Potent suppression |

Efficacy data mentioned in MedchemExpress, referencing the study by Sutherlin et al.[2]

Experimental Protocols

In Vivo Efficacy Study in a Breast Cancer Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor activity in a subcutaneous xenograft model using the PIK3CA-mutant MCF7.1 human breast cancer cell line.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

MCF7.1 human breast cancer cells

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Experimental Workflow:

Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.

Procedure:

-

Cell Culture: Culture MCF7.1 cells in appropriate media until they reach the desired confluence for implantation.

-

Tumor Cell Implantation:

-

Harvest and resuspend MCF7.1 cells in a sterile solution (e.g., PBS or media). A mixture with Matrigel may enhance tumor take-rate.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers regularly.

-

-

Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Drug Administration:

-

Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Dosing: Administer this compound orally via gavage at a dose of 50 mg/kg, once daily. The control group should receive the vehicle only.

-

-

Efficacy Assessment:

-

Continue to measure tumor volumes throughout the study.

-

Monitor animal body weight and general health as indicators of toxicity.

-

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability and other PK parameters of this compound.

Materials:

-

This compound

-

Formulation vehicle (e.g., 0.5% methylcellulose in water for oral administration; a solubilizing agent for intravenous administration)

-

Male mice or rats

-

Blood collection supplies (e.g., EDTA tubes, capillaries)

-

Centrifuge

-

LC-MS/MS or other appropriate analytical instrumentation

Procedure:

-

Animal Dosing:

-

Oral (PO) Group: Administer this compound by oral gavage at the desired dose (e.g., 50 mg/kg in mice or 10 mg/kg in rats).

-

Intravenous (IV) Group: Administer a solution of this compound intravenously to a separate group of animals to determine absolute bioavailability.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood to separate plasma and store frozen until analysis.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Plot plasma concentration versus time curves.

-

Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.

-

Calculate oral bioavailability by comparing the AUC from the oral and IV groups.

-

Conclusion

This compound is a promising pan-PI3K inhibitor with demonstrated in vivo activity. The protocols provided here offer a framework for conducting preclinical studies to further evaluate its therapeutic potential. Adherence to established animal welfare guidelines and rigorous experimental design are essential for obtaining reliable and reproducible data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | PI3K | TargetMol [targetmol.com]

GNE-490: A Potent Pan-PI3K Inhibitor for Investigating Cellular Signaling

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-490 is a potent and selective pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), demonstrating significant efficacy in preclinical models.[1][2][3] As a key regulator of cell growth, proliferation, survival, and metabolism, the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various diseases, most notably in cancer. The ability of this compound to broadly inhibit PI3K isoforms makes it a valuable tool for investigating the roles of this critical signaling cascade in both normal physiology and pathological conditions. This document provides a detailed overview of this compound, its mechanism of action, and a comprehensive protocol for its application in immunofluorescence staining to assess its impact on downstream signaling events.

Mechanism of Action

This compound is a (thienopyrimidin-2-yl)aminopyrimidine compound that competitively inhibits the ATP-binding site of the p110 catalytic subunit of PI3K isoforms.[1][2][3] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The subsequent deactivation of the Akt/mTOR signaling cascade can induce cell cycle arrest, apoptosis, and inhibit cell proliferation in susceptible cell lines.

Data Presentation

The inhibitory activity of this compound against Class I PI3K isoforms and its selectivity over the mammalian target of rapamycin (mTOR) are summarized in the table below. This data highlights the compound's potency and pan-inhibitory profile.

| Target | IC50 (nM) |

| PI3Kα | 3.5[1][2][3] |

| PI3Kβ | 25[1][2][3] |

| PI3Kδ | 5.2[1][2][3] |

| PI3Kγ | 15[1][2][3] |

| mTOR | 750[1][2][3] |

IC50 values represent the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that this compound effectively inhibits. A simplified diagram of this pathway is presented below, illustrating the key components and the point of inhibition by this compound.

References

Troubleshooting & Optimization

GNE-490 Technical Support Center: Troubleshooting Inconsistent Results

This technical support center provides guidance to researchers, scientists, and drug development professionals who may be experiencing inconsistent results during their experiments with GNE-490, a potent pan-PI3K inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a (thienopyrimidin-2-yl)aminopyrimidine that acts as a potent pan-PI3K (Phosphoinositide 3-kinase) inhibitor.[1][2] It inhibits the activity of all Class I PI3K isoforms (α, β, δ, and γ), which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making PI3K a significant target for anti-cancer therapies.[3][4]

Q2: What are the reported IC50 values for this compound against different PI3K isoforms?

The half-maximal inhibitory concentration (IC50) values for this compound demonstrate its potency against the different Class I PI3K isoforms. A summary of these values is provided in the table below.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 3.5 |

| PI3Kβ | 25 |

| PI3Kδ | 5.2 |

| PI3Kγ | 15 |

| Data sourced from MedchemExpress and TargetMol.[1][2] |

Q3: How selective is this compound for PI3K over mTOR?

This compound exhibits significant selectivity for PI3K over the mammalian target of rapamycin (mTOR), another key kinase in the same signaling pathway. The IC50 for mTOR is reported to be 750 nM, which is over 200-fold higher than its IC50 for PI3Kα.[1][2]

Q4: What is the recommended solvent and storage for this compound?

This compound is soluble in DMSO.[2] For stock solutions, it is recommended to aliquot the dissolved compound to prevent repeated freeze-thaw cycles, which can lead to inactivation.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from a variety of factors, ranging from experimental setup to cellular context. This section provides a systematic approach to troubleshooting common issues.

Issue 1: Higher than expected IC50 values or lack of inhibitory effect.

Possible Causes:

-

Incorrect ATP Concentration in Kinase Assays: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration used in the assay.[5]

-

Compound Instability: Improper storage or handling of this compound can lead to its degradation.

-

Cellular Resistance Mechanisms: The specific cell line being used may have intrinsic or acquired resistance to PI3K inhibitors.[6]

-

High Cell Density in Viability Assays: An excessive number of cells can lead to an underestimation of the inhibitor's effect in assays like the MTT assay.

Troubleshooting Steps:

-

Optimize ATP Concentration: For in vitro kinase assays, determine the Km of ATP for your specific kinase and use an ATP concentration at or near the Km value. This will provide a more accurate assessment of the inhibitor's potency.[5]

-

Verify Compound Integrity: Use a fresh aliquot of this compound that has been properly stored. If possible, verify the compound's purity and concentration.

-

Cell Line Characterization: Ensure the cell line used has a functional PI3K pathway and is sensitive to its inhibition. Consider using a positive control compound with a known effect in your cell line.

-